2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its fused heterocyclic core and substituent groups. The parent structure is identified as benzothieno[2,3-d]pyrimidine , a bicyclic system comprising a benzene ring fused to a thiophene moiety, which is further annulated with a pyrimidine ring. The numbering of the fused system follows the orientation where the sulfur atom in the thiophene ring occupies position 1, and the pyrimidine nitrogens are positioned at 1 and 3 within the fused framework.
Modifications to the core structure include:
- A hexahydro designation at positions 5,6,7,8, indicating partial saturation of the pyrimidine ring.
- A 4-oxo group at position 4, denoting a ketone functionality.
- A 3-methyl substituent on the pyrimidine ring.
- A 2-sulfanyl group (-S-) linked to an acetamide side chain, which is further substituted with a 4-methylphenyl group at the terminal nitrogen.
Following IUPAC priority rules, the complete systematic name is constructed as:
2-[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide . This naming convention aligns with structurally analogous compounds documented in PubChem entries for related benzothieno-pyrimidine derivatives.
Molecular Architecture Analysis: Benzothieno[2,3-d]pyrimidine Core Modifications
The molecular architecture centers on the benzothieno[2,3-d]pyrimidine system, a tricyclic framework comprising:
- A benzene ring (positions 1–6) fused to a thiophene ring (positions 7–9, with sulfur at position 7)
- A pyrimidine ring (positions 2,3,9,10) sharing atoms with the thiophene moiety
Key modifications to this core include:
- Partial Saturation : The hexahydro designation indicates that four double bonds in the pyrimidine ring have been reduced, resulting in a partially saturated bicyclic system. This saturation pattern is consistent with related compounds showing enhanced conformational flexibility compared to fully aromatic analogs.
- Substituent Effects :
- The 3-methyl group introduces steric bulk at position 3, potentially influencing ring puckering and intermolecular interactions.
- The 4-oxo group creates a hydrogen-bond acceptor site, critical for molecular recognition in biological systems.
- The 2-sulfanyl bridge connects the core to the acetamide side chain, providing rotational freedom while maintaining electronic conjugation.
The acetamide side chain features a 4-methylphenyl group, which contributes to hydrophobic interactions and modulates solubility. The methyl group at the para position of the phenyl ring prevents steric hindrance while maintaining planar geometry for π-π stacking interactions.
Stereochemical Considerations in Hexahydro Ring System
The hexahydro modification of the pyrimidine ring introduces stereochemical complexity. While the compound’s specific stereoisomeric form is not explicitly reported in available literature, analysis of the saturated system reveals potential chiral centers:
- Cyclohexene-like Ring : The partial saturation creates a six-membered ring with two possible chair conformations. The orientation of substituents (3-methyl and 4-oxo groups) relative to the ring’s plane could lead to axial-equatorial isomerism.
- Chiral Centers : Positions 5 and 8 (if substituted) may serve as stereogenic centers depending on the hydrogenation pattern. For example, if the original pyrimidine double bonds between C5-N6 and C7-N8 were reduced, these carbons could become chiral.
Comparative data from analogous hexahydrobenzothieno-pyrimidines suggest that such compounds are typically synthesized as racemic mixtures unless asymmetric hydrogenation or chiral resolution techniques are employed. The presence of multiple potential stereocenters underscores the need for advanced spectroscopic techniques (e.g., X-ray crystallography or NMR-based conformational analysis) to resolve absolute configurations.
Comparative Structural Analysis with Related Thienopyrimidine Derivatives
Structural variations among thienopyrimidine derivatives significantly influence their physicochemical and biological properties. The following table contrasts key features of the target compound with related molecules from PubChem entries:
Key Observations :
- Core Orientation : The target compound’s [2,3-d] fusion pattern differs from the [3,2-d] isomerism seen in some analogs, altering electronic distribution and molecular geometry.
- Substituent Effects : Replacement of aromatic groups (e.g., 4-methylphenyl at position 3) with simpler alkyl chains (methyl) reduces molecular weight and polar surface area, potentially enhancing membrane permeability.
- Saturation Patterns : The hexahydro modification in the target compound and analogs increases conformational flexibility compared to fully aromatic derivatives, which may improve binding pocket accommodation in biological targets.
These structural comparisons highlight the delicate balance between hydrophobic substituents, hydrogen-bonding capacity, and ring saturation in modulating the compound’s potential interactions and reactivity. The target compound’s combination of a methyl group at position 3 and a sulfanyl-acetamide side chain represents a unique permutation within this chemical family, warranting further investigation into its structure-activity relationships.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-12-7-9-13(10-8-12)21-16(24)11-26-20-22-18-17(19(25)23(20)2)14-5-3-4-6-15(14)27-18/h7-10H,3-6,11H2,1-2H3,(H,21,24) |
InChI Key |
FEANQNNPKCBZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrobenzothiophene Core
The synthesis begins with the Gewald reaction , a two-component condensation between cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a secondary amine (e.g., morpholine). This yields ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (Compound 1).
Reaction Conditions :
Cyclization to Pyrimidinone
Compound 1 is heated with excess formamide at 120–130°C for 6–8 hours, leading to cyclization and the formation of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 2).
Key Characterization :
Chlorination of Pyrimidinone
Compound 2 is treated with phosphorus oxychloride (POCl₃) under reflux for 4–6 hours to produce 2-chloro-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 3).
Reaction Conditions :
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: ~85%.
Sulfanyl Group Introduction
Compound 3 undergoes nucleophilic substitution with thiourea or potassium thioacetate in dimethylformamide (DMF) at 80°C for 3–5 hours. This step introduces the sulfanyl group, yielding 2-sulfanyl-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 4).
Optimization Note :
Acetamide Formation
The final step involves coupling Compound 4 with N-(4-methylphenyl)acetamide using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at room temperature.
Reaction Conditions :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
The final product is validated using spectroscopic methods:
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 1.90–2.10 (m, 4H, cyclohexyl CH₂)
-
δ 2.30 (s, 3H, CH₃ on pyrimidine)
-
δ 2.40 (s, 3H, CH₃ on phenyl)
-
δ 3.60 (s, 2H, SCH₂CO)
IR (KBr) :
HPLC Purity :
-
98% (C18 column, acetonitrile/water gradient).
Challenges and Troubleshooting
-
Intermediate Stability : The chlorinated intermediate (Compound 3) is moisture-sensitive. Storage under nitrogen is recommended.
-
Byproduct Formation : Over-chlorination can occur if POCl₃ exceeds 3 equiv., leading to di-chlorinated impurities.
-
Purification Difficulty : Silica gel chromatography is required for final product isolation due to polar byproducts.
Recent Advances and Comparative Analysis
Recent modifications to the protocol include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology and Medicine
Biological Studies: May be used in studies to understand its interaction with biological targets.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in substituents on the pyrimidinone core, acetamide side chain, or aromatic rings. Below is a detailed analysis:
Substituent Variations on the Pyrimidinone Core
- Compound 1 (): Replaces the 3-methyl group with a 4-ethoxyphenyl group.
- Compound 2 () : Features a 3-ethyl group instead of methyl. The ethyl chain may enhance lipophilicity, impacting membrane permeability. Additionally, the acetamide side chain includes a sulfamoylphenyl group, which could improve solubility and hydrogen-bonding capacity .
- Compound 3 (): Substitutes the 3-methyl with a 4-methoxyphenyl group. The methoxy group’s electron-donating nature may stabilize resonance interactions in the pyrimidinone ring, affecting redox properties .
Modifications on the Acetamide Side Chain
- Compound 4 () : Replaces the 4-methylphenyl group with a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group introduces strong electronegativity and metabolic stability due to C-F bonds, likely enhancing resistance to oxidative degradation .
- Compound 5 () : Substitutes the 4-methylphenyl with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects may improve target selectivity in kinase inhibition .
Physicochemical and Pharmacological Comparisons
Data sourced from structural analyses and predictive modeling in .
Research Findings and Mechanistic Insights
- Bioactivity Correlation : highlights that structural similarities strongly correlate with shared bioactivity profiles. For instance, trifluoromethyl-substituted analogs (e.g., Compound 5) cluster with kinase inhibitors in bioactivity heatmaps, suggesting a conserved mechanism of action .
- Synthetic Accessibility : The 3-methyl derivative (target compound) exhibits higher synthetic yields (80–85%) compared to ethoxyphenyl analogs (70–75%), as seen in analogous syntheses () .
- Metabolic Stability : Compounds with trifluoromethyl or trifluoromethoxy groups (e.g., Compounds 4, 5) show prolonged half-lives in microsomal assays due to reduced oxidative metabolism .
Biological Activity
The compound 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound has a complex structure characterized by a benzothieno-pyrimidine core. The molecular formula is with a molecular weight of approximately 400.52 g/mol. It features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 400.52 g/mol |
| LogP (Partition Coefficient) | 4.066 |
| Water Solubility (LogSw) | -4.29 |
| Polar Surface Area | 45.833 Ų |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 7 |
Anticancer Potential
Research indicates that compounds similar to 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
In a study involving breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
A recent study assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in mice. The results indicated a reduction in paw edema and histological evidence of decreased inflammatory cell infiltration in treated groups compared to controls.
The biological activity of 2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is believed to involve multiple pathways:
- Inhibition of Kinases: It may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptotic Pathways: The compound appears to activate intrinsic apoptotic pathways leading to cancer cell death.
- Cytokine Modulation: By reducing the production of pro-inflammatory cytokines, it can mitigate inflammatory responses.
Q & A
Q. What proteomics approaches identify off-target interactions?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads for LC-MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
